molecular formula C13H19BrN4O4S B2858029 N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034396-91-1

N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2858029
CAS No.: 2034396-91-1
M. Wt: 407.28
InChI Key: FCDKASBOYUQAOQ-UHFFFAOYSA-N
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Description

N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is an intriguing compound with multiple applications in various fields of scientific research

Preparation Methods

Synthetic Routes

The synthesis of N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of 5-bromopyrimidine, which is then reacted with piperidine to form 5-bromopyrimidin-2-yloxy-piperidine. This intermediate undergoes further reactions with appropriate reagents to achieve the final product, incorporating the methanesulfonamide group.

Industrial Production Methods

Industrial production methods focus on optimizing yield and minimizing costs. These methods often include the use of efficient catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography. Scaling up the process for industrial production requires careful consideration of reagent availability, waste management, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound may be subjected to oxidation reactions, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound's chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Typical conditions involve controlled temperatures, pH levels, and solvents that facilitate these transformations.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions may introduce diverse functional groups, depending on the reactants involved.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules. Its reactivity and functional groups make it valuable for constructing various chemical architectures.

Biology

Biologically, N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide may be explored for its potential interactions with biomolecules such as proteins, DNA, or enzymes. Its structure allows it to serve as a probe or inhibitor in biochemical studies.

Medicine

In medicine, the compound can be investigated for its pharmacological properties, including potential therapeutic effects. It may act on specific molecular targets, offering insights into drug discovery and development.

Industry

Industrial applications may include its use as a catalyst or reagent in various manufacturing processes. Its chemical stability and reactivity make it suitable for diverse industrial uses.

Mechanism of Action

The mechanism of action of N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves specific interactions with molecular targets such as enzymes or receptors By binding to these targets, the compound can modulate biochemical pathways, resulting in various biological effects

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

  • N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

  • N-(2-(3-((5-iodopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Uniqueness

N-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide stands out due to its unique bromine substitution on the pyrimidine ring. This structural feature can significantly influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDKASBOYUQAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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